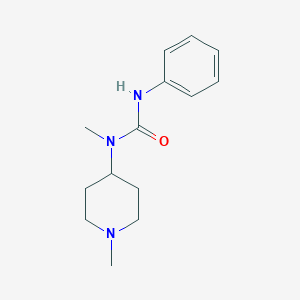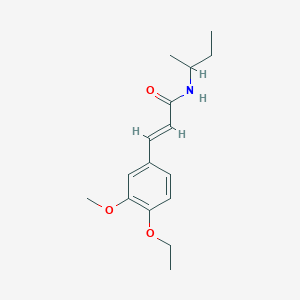
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide, also known as FMPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FMPB belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which can lead to cell death. 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has also been shown to induce cell cycle arrest, which can prevent the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective therapeutic agent compared to traditional chemotherapy drugs. However, one limitation of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide in scientific research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide. Another area of interest is the study of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide in combination with other therapeutic agents to enhance its anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide and its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide involves the reaction of 5-fluoro-2-methoxyaniline with 3-methoxypropylsulfonyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide.
Scientific Research Applications
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has been studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has also been studied for its antibacterial, antifungal, and antiviral properties.
properties
Product Name |
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C11H16FNO4S |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16FNO4S/c1-16-7-3-6-13-18(14,15)11-8-9(12)4-5-10(11)17-2/h4-5,8,13H,3,6-7H2,1-2H3 |
InChI Key |
OHNCAVUMUDGIRP-UHFFFAOYSA-N |
SMILES |
COCCCNS(=O)(=O)C1=C(C=CC(=C1)F)OC |
Canonical SMILES |
COCCCNS(=O)(=O)C1=C(C=CC(=C1)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)
![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)

acetate](/img/structure/B256613.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)

![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)

